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Compound of Interest

Compound Name: Hydroperoxyacetaldehyde

Cat. No.: B15473545 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of

hydroperoxyacetaldehyde and formaldehyde, with a focus on their atmospheric and

biological significance. The information is supported by experimental and theoretical data to

offer a comprehensive understanding for researchers in atmospheric chemistry, toxicology, and

drug development.

Introduction
Formaldehyde (CH₂O) is a well-studied atmospheric pollutant and a key intermediate in various

industrial and biological processes. Its high reactivity is attributed to its simple structure and

polarized carbonyl group. Hydroperoxyacetaldehyde (O=CHCH₂OOH), also known as 2-

hydroperoxyacetaldehyde[1], is a less-studied α-hydroperoxycarbonyl. These compounds

are gaining attention as important intermediates in the atmospheric oxidation of biogenic

volatile organic compounds (VOCs) like isoprene. Understanding the comparative reactivity of

these two aldehydes is crucial for accurately modeling atmospheric processes and evaluating

their potential biological impacts.

Chemical Structure and Properties
The fundamental difference in the structure of formaldehyde and hydroperoxyacetaldehyde
lies in the presence of a hydroperoxy group (-OOH) in the latter. This functional group
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significantly influences the molecule's reactivity, introducing new reaction pathways not

available to formaldehyde.

Property Formaldehyde (CH₂O)
Hydroperoxyacetaldehyde
(C₂H₄O₃)

Molar Mass 30.03 g/mol 76.05 g/mol

IUPAC Name Methanal 2-hydroperoxyacetaldehyde[1]

Functional Groups Aldehyde Aldehyde, Hydroperoxide

Reactivity Comparison
The reactivity of these aldehydes is primarily governed by their susceptibility to oxidation,

photolysis, and reaction with radicals.

Reaction with Hydroxyl Radicals (OH)
The reaction with the hydroxyl radical (OH) is a major degradation pathway for both

compounds in the troposphere.

Experimental Protocol for OH Radical Reaction Rate Measurement (Flash Photolysis-

Resonance Fluorescence):

This technique is widely used to measure the rate constants of gas-phase reactions.

Radical Generation: A pulse of UV light from a flash lamp photolyzes a precursor molecule

(e.g., H₂O) to generate OH radicals.

Reaction: The generated OH radicals react with the aldehyde in a temperature-controlled

reaction cell.

Detection: The concentration of OH radicals is monitored over time by resonance

fluorescence. A specific wavelength of light is used to excite the OH radicals, and the

resulting fluorescence is detected at a right angle to the excitation beam.
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Kinetic Analysis: The decay of the OH radical concentration follows pseudo-first-order

kinetics in the presence of a large excess of the aldehyde. The bimolecular rate constant is

determined from the slope of a plot of the pseudo-first-order rate constant versus the

aldehyde concentration.

Quantitative Data:

Reactant

Rate Constant (k)
with OH at 298 K
(cm³ molecule⁻¹
s⁻¹)

Atmospheric
Lifetime (τ) with
respect to OH

Reference

Formaldehyde (1.05 ± 0.11) x 10⁻¹¹

~19 hours (clean air),

shorter in polluted

air[2]

[3][4]

Hydroperoxyacetaldeh

yde (as HOCH₂OOH)

3.3 x 10⁻¹¹

(Theoretical)

Estimated to be

shorter than

formaldehyde

[5][6]

Note: The rate constant for hydroperoxyacetaldehyde is a theoretical value for hydroxymethyl

hydroperoxide (HOCH₂OOH), a structurally similar α-hydroxy hydroperoxide, and is used here

as a proxy.

The higher theoretical rate constant for the hydroperoxy compound suggests it is more reactive

towards OH radicals than formaldehyde. This is likely due to the presence of the labile

hydrogen atom on the hydroperoxy group, which can be readily abstracted by the OH radical.

Photolysis
Photodissociation is another critical atmospheric sink for both aldehydes.

Experimental Protocol for Photolysis Quantum Yield Measurement:

Light Source: A light source with a specific wavelength or a broad spectrum (e.g., a xenon

arc lamp) is used to irradiate the sample in a photolysis cell.
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Actinometry: The light intensity is measured using a chemical actinometer or a calibrated

photodiode.

Product Analysis: The concentration of the photolysis products is quantified using techniques

like gas chromatography (GC) or Fourier-transform infrared (FTIR) spectroscopy.

Quantum Yield Calculation: The quantum yield (Φ) is calculated as the ratio of the number of

molecules of a specific product formed to the number of photons absorbed by the reactant.

Quantitative Data:

Reactant
Photolysis
Rate (J)

Primary
Photodissociat
ion Pathways

Quantum Yield
(Φ)

Reference

Formaldehyde

Wavelength and

pressure

dependent

1. CH₂O + hν →

H + HCO

(Radical) 2.

CH₂O + hν → H₂

+ CO (Molecular)

Φ(radical) and

Φ(molecular) are

wavelength and

pressure

dependent. For λ

> 310 nm, both

pathways are

significant.[7][8]

[7][8][9][10][11]

Hydroperoxyacet

aldehyde (as α-

hydroperoxycarb

onyl)

Estimated to be

in the range of (1

to 5) x 10⁻⁴ s⁻¹

1. Fast 1,5 H-

shift leading to

an enol and

singlet oxygen.

2. C-C scission

to form radicals.

Expected to

approach unity

for the primary

reaction.

Theoretical[10]

Note: The photolysis rate for hydroperoxyacetaldehyde is a theoretical estimate for α-

hydroperoxycarbonyls.

Theoretical studies suggest that hydroperoxyacetaldehyde undergoes rapid photolysis,

potentially faster than its reaction with OH radicals. The primary photolysis pathway is predicted
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to be a unimolecular rearrangement, which is a distinct and faster process compared to the

bond-breaking mechanisms of formaldehyde photolysis.

Unimolecular Decomposition
At elevated temperatures, unimolecular decomposition can become a significant loss pathway.

For formaldehyde, this process is closely related to its photolysis pathways. For

hydroperoxyacetaldehyde, the weak O-O bond in the hydroperoxy group makes it

susceptible to thermal decomposition. However, specific experimental data on the unimolecular

decomposition of hydroperoxyacetaldehyde is not readily available in the reviewed literature.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key reaction pathways and a typical experimental workflow

for studying aldehyde reactivity.

Atmospheric Degradation Pathways

Formaldehyde Hydroperoxyacetaldehyde

Formaldehyde (CH₂O)

H + HCO

Photolysis

H₂ + CO

Photolysis

HCO + H₂O

+ OH

OH Radical Photons (hν) Hydroperoxyacetaldehyde (O=CHCH₂OOH)

Enol + ¹O₂

Photolysis
(1,5 H-shift)

Radical Products

+ OH

OH Radical Photons (hν)

Click to download full resolution via product page

Caption: Atmospheric degradation pathways for formaldehyde and

hydroperoxyacetaldehyde.
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Experimental Workflow for Kinetic Studies

Reactant Preparation
(Aldehyde + Precursor)

Flash Photolysis
(Radical Generation)

Reaction in Cell

Spectroscopic Detection
(e.g., Resonance Fluorescence)

Data Analysis
(Kinetic Plotting)

Rate Constant Determination

Click to download full resolution via product page

Caption: Generalized workflow for determining reaction rate constants.

Conclusion
The available data, combining experimental results for formaldehyde and theoretical estimates

for hydroperoxyacetaldehyde, suggest that hydroperoxyacetaldehyde is a more reactive
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species in the atmosphere. Its predicted rapid photolysis and faster reaction with OH radicals

indicate a shorter atmospheric lifetime compared to formaldehyde.

Key Differences in Reactivity:

Reaction with OH: Hydroperoxyacetaldehyde is likely more reactive due to the presence of

the easily abstractable hydroperoxyl hydrogen.

Photolysis: Hydroperoxyacetaldehyde is predicted to undergo a rapid unimolecular

rearrangement, a distinct and likely faster process than the photolytic pathways of

formaldehyde.

Future Research Directions:

Experimental studies are critically needed to validate the theoretical predictions for the

reactivity of hydroperoxyacetaldehyde. Specifically, measurements of its reaction rate

constant with OH radicals and its photolysis quantum yields would provide a more definitive

comparison with formaldehyde and improve the accuracy of atmospheric models. Further

investigation into the biological reactivity and potential toxicity of hydroperoxyacetaldehyde is

also warranted, given its likely formation in biological systems exposed to oxidative stress.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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